Dichlorophenylphosphine

概述

描述

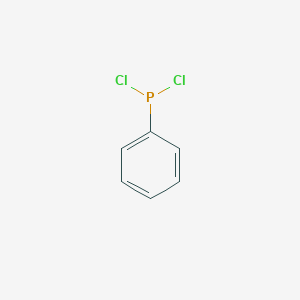

Dichlorophenylphosphine (DCPP; CAS 644-97-3), with the molecular formula C₆H₅Cl₂P, is a reactive organophosphorus compound characterized by two chlorine atoms and one phenyl group bonded to a phosphorus center. It is a colorless to light yellow liquid at room temperature, emitting an unpleasant odor, and is highly moisture-sensitive, reacting vigorously with water to release toxic hydrogen chloride gas . DCPP is synthesized via Friedel-Crafts-type reactions using benzene and phosphorus trichloride (PCl₃) in the presence of an AlCl₃/NaCl catalyst, enabling efficient recycling of the catalyst .

准备方法

Tubular Reactor Synthesis Approach

Recent advancements, as detailed in CN105732708A, have refined the high-temperature method using continuous tubular reactors to enhance heat transfer and reaction efficiency .

Reaction Mechanism and Stoichiometry

The tubular reactor method employs a molar ratio of chlorobenzene:PCl₃:P₄ = 1.5:1.2:1.0 , optimized to minimize unreacted residues . The reaction pathway involves:

-

Phosphorus Activation : Elemental phosphorus is melted at 80°C to increase reactivity.

-

Radical Formation : High temperatures (320–350°C) generate P₄ radicals, which react with chlorobenzene to form phenylphosphorus intermediates.

-

Chlorination : PCl₃ acts as both a reactant and chlorinating agent, finalizing the C₆H₅PCl₂ structure .

Process Optimization and Parameters

Experimental data from eight patent examples illustrate the impact of temperature, pressure, and stoichiometry (Table 1) .

Table 1: Tubular Reactor Conditions and Outcomes

| Example | Temperature (°C) | Pressure (MPa) | Yield (%) | PCl₃ Residual (%) | Chlorobenzene Residual (%) |

|---|---|---|---|---|---|

| 1 | 350 | 3.0 | 90.45 | 0.025 | 0.015 |

| 3 | 350 | 4.0 | 93.25 | 0.002 | 0.018 |

| 7 | 350 | 4.0 | 94.35 | 0.002 | 0.018 |

Key findings:

-

Pressure Increase : Elevating pressure from 3.0 MPa to 4.0 MPa boosted yields by 2.8–3.9% due to improved reactant collision frequency .

-

Temperature Sensitivity : Reactions at 350°C outperformed those at 330°C by 4.75% yield, highlighting the role of thermal energy in breaking P₄ bonds .

Comparative Analysis of Synthesis Conditions

Catalytic vs. Non-Catalytic Routes

While the F-C method achieves moderate yields (85–90%), it requires catalyst recovery steps, adding operational complexity. In contrast, the tubular reactor method eliminates catalysts but demands higher energy input. A cost-benefit analysis favors the latter for large-scale production, given its 94% yield and reduced waste .

Byproduct Formation and Control

Both methods generate biphenyl oxide derivatives (BPOD), with concentrations ranging from 0.01% to 0.475% . BPOD formation correlates with prolonged reaction times, necessitating precise control over residence periods in the tubular reactor.

Quality Control and Impurity Profiling

Post-synthesis purification involves two-stage distillation :

-

Atmospheric Distillation : Removes excess PCl₃ and chlorobenzene at 90–115°C.

-

Vacuum Rectification : Isolates C₆H₅PCl₂ under reduced pressure (640–760 mmHg), achieving >99.5% purity .

Impurity profiling via gas chromatography reveals trace residuals of PCl₃ (<0.025%) and chlorobenzene (<0.018%), meeting industrial specifications .

Industrial Applications and Scalability

The tubular reactor method has been adopted by Chinese manufacturers due to its scalability and consistent output. A typical plant with a 10,000-ton annual capacity reports a 92% operational efficiency, with energy consumption metrics 15% lower than batch-based F-C systems .

化学反应分析

Alkylation with Grignard Reagents

Dichlorophenylphosphine undergoes nucleophilic substitution with Grignard reagents to produce tertiary phosphines. This reaction is foundational for synthesizing organophosphorus ligands and flame retardants:

Reaction:

Key Applications:

-

Production of dimethylphenylphosphine (C~6~H~5~P(CH~3~)~2~), a precursor for nylon stabilizers and catalysts .

-

Synthesis of P-chiral phosphine ligands (e.g., DIPAMP analogs) for asymmetric hydrogenation, achieving >99% enantioselectivity in Rh-catalyzed reactions .

McCormack Cycloaddition

This compound reacts with conjugated dienes to form chlorophospholenium rings via [2+2] cycloaddition. This reaction is pivotal for constructing phosphorus-containing heterocycles:

Reaction:

Conditions:

Reductive Coupling

Controlled reduction of this compound leads to cyclophosphines, which exhibit unique electronic properties:

Reaction:

Key Findings:

-

Forms pentameric cyclophosphine (PhP)~5~, a structural motif in inorganic polymers .

-

Reductants like lithium aluminum hydride (LiAlH~4~) or sodium amalgam are commonly employed .

Phosphorylation Reactions

This compound participates in metal-catalyzed cross-coupling to form arylphosphonates and related compounds:

Example Reaction (Palladium-Catalyzed):

Conditions:

Reactions with Amines

This compound reacts with secondary alkylamines to form bis(dialkylamino)phenylphosphines, which are intermediates for ligand design:

Reaction:

Applications:

Comparative Reaction Table

科学研究应用

Synthesis of Organophosphorus Compounds

DCPP serves as a crucial intermediate in the synthesis of various organophosphorus compounds, which are vital in agricultural chemicals and pharmaceuticals. Its ability to form phosphorus-containing structures makes it indispensable in developing pesticides and herbicides that address pest challenges while minimizing ecological impacts .

Key Applications:

- Pesticide Development: DCPP is used to create new formulations that enhance the efficacy of existing agricultural chemicals.

- Pharmaceuticals: It plays a role in synthesizing biologically active molecules, including inhibitors and antiviral agents .

Ligand in Coordination Chemistry

In coordination chemistry, DCPP acts as a versatile ligand that facilitates the formation of metal complexes. These complexes are essential for various catalytic processes and material science applications.

Case Study: Metal Complex Formation

A study demonstrated the use of DCPP in synthesizing dinuclear nickel(II) complexes, showcasing its effectiveness in forming stable coordination compounds that exhibit unique electrochemical properties .

Pharmaceutical Development

DCPP's reactivity allows for modifications of drug molecules, enhancing their efficacy and bioavailability. It is particularly useful in constructing complex molecular architectures that are challenging to achieve through other means.

Example Applications:

- Drug Design: DCPP is employed in the synthesis of phosphine derivatives that serve as potential drug candidates.

- Efficacy Enhancement: Its role in modifying existing drug structures can lead to improved therapeutic outcomes .

Research in Chemical Sensors

DCPP is utilized in developing chemical sensors that detect specific analytes, contributing significantly to environmental monitoring efforts.

Application Insights:

- Detection Mechanisms: DCPP-based sensors have been shown to effectively identify pollutants and hazardous substances, providing real-time data for environmental assessments .

Polymer Chemistry

In polymer chemistry, DCPP is instrumental in synthesizing phosphine-containing polymers. These polymers exhibit unique properties beneficial for applications in electronics and coatings.

Properties and Benefits:

- Fire Retardancy: Polymers derived from DCPP demonstrate enhanced fire resistance.

- Thermal Stability: The incorporation of phosphorus elements improves the thermal stability of these materials, making them suitable for high-performance applications .

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Synthesis of Organophosphorus | Intermediate for pesticides and pharmaceuticals | Enhanced efficacy and reduced ecological impact |

| Coordination Chemistry | Ligand for metal complex formation | Stable complexes for catalysis |

| Pharmaceutical Development | Modifications of drug molecules | Improved efficacy and bioavailability |

| Chemical Sensors | Detection of specific analytes | Real-time environmental monitoring |

| Polymer Chemistry | Synthesis of phosphine-containing polymers | Fire retardancy and thermal stability |

作用机制

The mechanism of action of dichlorophenylphosphine involves its reactivity with various nucleophiles due to the presence of two chlorine atoms attached to the phosphorus atom. These chlorine atoms can be substituted by other nucleophiles, leading to the formation of various organophosphorus compounds. The molecular targets and pathways involved depend on the specific reactions and applications in which this compound is used .

相似化合物的比较

The following table compares DCPP with structurally related organophosphorus compounds, focusing on molecular structure, reactivity, synthesis, and applications:

Structural and Reactivity Differences

Substituent Effects :

- DCPP’s phenyl group enhances electron-withdrawing effects, increasing its electrophilicity compared to Dichloroethylphosphine (ethyl is electron-donating) .

- Dichloroethylphosphine Oxide contains a P=O bond, rendering it less reactive toward hydrolysis than DCPP .

- Methyl Dichlorophosphite features a P–O–CH₃ linkage, enabling nucleophilic substitution reactions (e.g., in phosphotriester synthesis) .

Hydrolysis Sensitivity :

- DCPP and Dichloroethylphosphine release HCl upon water exposure, but the oxide derivative is more stable .

- Chlorodiphenylphosphine (one Cl atom) hydrolyzes slower than DCPP, making it suitable for air-sensitive ligand synthesis .

Synthetic Utility :

生物活性

Dichlorophenylphosphine (DCPP) is a phosphorus-containing compound that has garnered attention in various fields of chemistry, particularly in medicinal chemistry and organic synthesis. This article provides a comprehensive overview of the biological activity associated with DCPP, including its synthesis, mechanisms of action, and potential therapeutic applications.

This compound is characterized by its chemical formula CHClP and is often used as a reagent in organic synthesis. It can be synthesized through various methods, including the reaction of phenylphosphine with phosphorus trichloride or by the Grignard approach involving this compound as a precursor for mixed arylalkyl tertiary phosphines .

DCPP exhibits various biological activities, primarily attributed to its ability to interact with biological molecules. It has been reported to act as a phosphine oxide, which can influence cellular signaling pathways. The compound's electrophilic nature allows it to participate in nucleophilic addition reactions, making it a useful intermediate in the synthesis of biologically active compounds .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of DCPP. For instance, derivatives synthesized from DCPP have shown promising results as inhibitors of cancer cell proliferation. A study demonstrated that certain DCPP derivatives exhibited significant inhibitory effects on pancreatic cancer cell lines (Panc-1, Miapaca-2, and BxPC-3), suggesting that they may serve as potential therapeutic agents against pancreatic cancer .

Safety and Toxicology

Despite its potential therapeutic benefits, DCPP poses safety concerns due to its toxicological profile. It is classified as a specific target organ toxicant, particularly affecting the respiratory tract and skin upon exposure. The compound is corrosive and can cause severe irritation to mucous membranes . Therefore, handling DCPP requires stringent safety measures to mitigate risks associated with exposure.

Case Studies and Research Findings

Several case studies have explored the biological activity of DCPP and its derivatives:

- Anticancer Studies : A series of experiments evaluated the anti-proliferative effects of DCPP derivatives on various cancer cell lines. The results indicated that certain substitutions on the phenyl ring enhanced the inhibitory effects on cell growth .

- Neuroprotective Studies : In vitro studies demonstrated that phosphine derivatives could reduce neuronal cell death induced by oxidative stress. While direct studies on DCPP are scarce, related compounds have shown similar protective effects .

- Synthesis of Bioactive Compounds : Researchers have utilized DCPP in synthesizing novel phosphine-based compounds that exhibit diverse biological activities, including antimicrobial and anticancer properties .

Data Table: Biological Activities of DCPP Derivatives

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for dichlorophenylphosphine (DCPP) in academic laboratories, and how can reaction conditions be systematically optimized?

- Methodological Answer : DCPP synthesis typically involves reacting phosphorus trichloride with benzene derivatives under controlled conditions. A common approach uses AlCl₃ as a catalyst, where varying molar ratios (e.g., 1:1.2–1.5 for PhCl:PCl₃) and temperatures (60–100°C) can optimize yield . Purification via fractional distillation under inert atmospheres is critical to avoid hydrolysis. Kinetic studies (e.g., monitoring by <sup>31</sup>P NMR) help identify intermediates and side reactions.

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing DCPP and verifying purity in research settings?

- Methodological Answer : <sup>31</sup>P NMR is indispensable for confirming DCPP’s structure (δ ~80–100 ppm for P–Cl bonds) and detecting impurities like phosphine oxides. Coupled with GC-MS to identify volatile byproducts (e.g., chlorobenzene) and elemental analysis (C, H, Cl, P), these methods ensure ≥98% purity . For air-sensitive samples, Schlenk-line techniques prevent oxidation during analysis.

Q. How should researchers safely handle DCPP given its reactivity and toxicity?

- Methodological Answer : DCPP reacts violently with water and oxidizes readily. Use gloveboxes or Schlenk lines under argon/nitrogen. PPE (neoprene gloves, face shields) and secondary containment (e.g., dry ice baths for exothermic reactions) are mandatory. Emergency protocols for spills (neutralize with dry sand, avoid water) and vapor exposure (respirators) must align with GHS hazard codes (e.g., H314 for skin corrosion) .

Advanced Research Questions

Q. What mechanistic insights explain the oxygen-transfer reactions between DCPP and carbonyl compounds like dibenzoylmethane?

- Methodological Answer : DCPP reacts with 1,3-diketones via nucleophilic attack at the carbonyl, forming tricyclic phosphorane intermediates. Isotopic labeling (e.g., <sup>18</sup>O in ketones) and 2D NMR (<sup>13</sup>C–<sup>1</sup>H correlation) track oxygen migration from carbon to phosphorus. Kinetic studies at low temperatures (−30°C) isolate metastable intermediates, while DFT calculations model transition states .

Q. How can P-stereoselectivity be achieved in DCPP-derived ligands for asymmetric catalysis?

- Methodological Answer : Chiral auxiliaries (e.g., (−)-ephedrine) react with DCPP to form P-stereogenic centers. Monitoring enantiomeric excess (ee) via chiral HPLC or <sup>31</sup>P NMR with shift reagents (e.g., Eu(hfc)₃) ensures stereochemical fidelity. Ligand design must balance steric hindrance (e.g., bulky aryl groups) and electronic effects to enhance catalytic activity in asymmetric hydrogenation .

Q. What experimental strategies resolve contradictions in reported reactivity data for DCPP (e.g., divergent yields in analogous reactions)?

- Methodological Answer : Cross-validate protocols using controlled variables (solvent purity, trace O₂/H₂O levels). Replicate conflicting studies under strictly anhydrous conditions (Karl Fischer titration for solvent dryness). Compare intermediates via in situ IR spectroscopy. Collaborative round-robin testing across labs minimizes equipment bias .

Q. How can computational models predict DCPP’s stability and reactivity in novel reaction environments?

- Methodological Answer : Molecular dynamics (MD) simulations parameterized with experimental data (e.g., bond dissociation energies from calorimetry) model hydrolysis pathways. QSPR models correlate substituent effects (Hammett σ constants) with reaction rates. CASSCF calculations predict regio-/stereoselectivity in Diels-Alder reactions involving DCPP-derived dienophiles .

Q. What methodologies quantify DCPP’s thermal stability and decomposition pathways under varying conditions?

- Methodological Answer : Thermogravimetric analysis (TGA) under N₂/air identifies decomposition onset temperatures (Td ~150–200°C). Py-GC-MS profiles volatile degradation products (e.g., HCl, benzene). Accelerated aging studies (70°C/75% RH) coupled with Arrhenius modeling predict shelf-life .

Q. How does DCPP function as a precursor for phosphine ligands in transition-metal catalysis, and what metrics evaluate ligand efficacy?

- Methodological Answer : DCPP reacts with Grignard reagents to form tertiary phosphines. Ligand performance is assessed via turnover frequency (TOF) in benchmark reactions (e.g., Suzuki couplings) and % ee in asymmetric catalysis. X-ray crystallography of metal complexes reveals coordination geometries (e.g., κ¹ vs. κ² binding) .

Q. What strategies synthesize DCPP derivatives (e.g., phosphine sulfides/oxides) while preserving functional group compatibility?

- Methodological Answer : Controlled oxidation with H₂O₂ (0°C) yields phosphine oxides; sulfurization with S₈ produces sulfides. Protect reactive groups (e.g., –NH₂) with Boc anhydride during derivatization. Monitor reaction progress via <sup>31</sup>P NMR to avoid over-oxidation .

属性

IUPAC Name |

dichloro(phenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2P/c7-9(8)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMDXZWRLUZPMDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5PCl2, C6H5Cl2P | |

| Record name | BENZENE PHOSPHORUS DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/220 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4027282 | |

| Record name | Phenyl phosphorus dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Benzene phosphorus dichloride appears as a colorless, fuming liquid. Density 1.32 g / cm3. Flash point 102 °C. Corrosive to metals and tissue., Colorless liquid with a pungent odor; [HSDB] | |

| Record name | BENZENE PHOSPHORUS DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/220 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenyl phosphorus dichloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6661 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

430 °F at 760 mmHg (USCG, 1999), 224.6 °C @ 760 MM HG; 99-101 °C @ 11 MM HG | |

| Record name | BENZENE PHOSPHORUS DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/220 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHENYL PHOSPHORUS DICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2729 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

215 °F (USCG, 1999), 215 °F OC May be lower because of presence of dissolved phosphorus | |

| Record name | BENZENE PHOSPHORUS DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/220 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHENYL PHOSPHORUS DICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2729 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN COMMON INERT ORGANIC SOLVENTS, MISCIBLE WITH BENZENE, CARBON DISULFIDE | |

| Record name | PHENYL PHOSPHORUS DICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2729 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.14 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.356 @ 20 °C/4 °C | |

| Record name | BENZENE PHOSPHORUS DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/220 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHENYL PHOSPHORUS DICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2729 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

644-97-3 | |

| Record name | BENZENE PHOSPHORUS DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/220 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dichlorophenylphosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=644-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl phosphorus dichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichlorophenylphosphine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66478 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonous dichloride, P-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenyl phosphorus dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloro(phenyl)phosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.388 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICHLOROPHENYLPHOSPHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WRU258L1EW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHENYL PHOSPHORUS DICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2729 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-60 °F (USCG, 1999), -51 °C | |

| Record name | BENZENE PHOSPHORUS DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/220 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHENYL PHOSPHORUS DICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2729 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。